1-((4-Cyclohexylphenyl)sulfonyl)pyrrolidine

Description

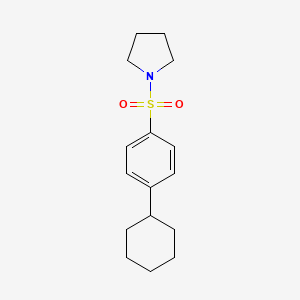

Structure

3D Structure

Properties

IUPAC Name |

1-(4-cyclohexylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c18-20(19,17-12-4-5-13-17)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h8-11,14H,1-7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIGKWKYDZLPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-Cyclohexylphenyl)sulfonyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a sulfonyl group and a cyclohexylphenyl moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Studies have shown that compounds bearing sulfonyl groups often exhibit antimicrobial properties. For instance, derivatives similar to this compound have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism typically involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Antidiabetic Activity

Research indicates that pyrrolidine derivatives can improve insulin sensitivity and glucose uptake in cells. Compounds structurally related to this compound have been evaluated for their ability to reduce blood glucose levels without affecting insulin concentrations. For example, certain derivatives showed significant enhancement in glucose incorporation into lipids, which is crucial for managing diabetes .

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been explored extensively. Compounds similar to this compound have exhibited cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The observed activity often correlates with the ability to inhibit specific enzymes involved in cancer cell proliferation .

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) has been reported for sulfonamide derivatives. Compounds with similar structures have shown strong inhibitory effects against AChE, which is relevant for conditions like Alzheimer's disease . The IC50 values for these compounds indicate their potency in enzyme inhibition.

Case Study 1: Antimicrobial Efficacy

A study synthesized several pyrrolidine derivatives and tested their antimicrobial activity against clinical isolates of bacteria. Among them, one derivative exhibited an IC50 value of 0.63 µM against S. typhi, demonstrating significant antibacterial potential .

Case Study 2: Antidiabetic Effects

In vivo studies on a related compound revealed a 37% increase in insulin sensitivity at a dosage range of 0.3–100 µM. This finding supports the hypothesis that modifications in the phenyl ring can enhance the biological activity of pyrrolidine derivatives .

Data Tables

| Activity | Compound | IC50/EC50 Value | Target |

|---|---|---|---|

| Antimicrobial | This compound | 0.63 µM (S. typhi) | Bacterial cell wall synthesis |

| Antidiabetic | Pyrrolidine Derivative A | EC50 = 0.073 µM | GPR119 receptor |

| Anticancer | Pyrrolidine Derivative B | IC50 = 5 µM | Cancer cell proliferation |

| Enzyme Inhibition | Pyrrolidine Derivative C | IC50 = 2.14 µM | Acetylcholinesterase |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The sulfonamide scaffold allows for significant structural diversity. Key substituent variations include:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups (EDG/EWG): EDGs (e.g., methoxy) enhance nucleophilicity and solubility, while EWGs (e.g., nitro, bromo) increase electrophilicity and stability .

- Steric Effects: Bulky substituents like cyclohexyl may hinder reactivity in catalytic systems but improve membrane permeability .

- Halogenation: Bromine substituents are common in drug design for enhancing binding affinity and metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.